molecular formula C24H29N3O3S2 B2816896 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide CAS No. 312923-37-8

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide

Cat. No.: B2816896
CAS No.: 312923-37-8
M. Wt: 471.63
InChI Key: RJJVVOKCMKNKAQ-UHFFFAOYSA-N
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Description

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Mechanism of Action

Target of Action

The primary targets of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide, also known as INH1, are the proteins Hec1 and Nek2 . Hec1 (Highly Expressed in Cancer 1) is a component of the kinetochore, a structure on the chromosome that attaches to the spindle fibers during cell division . Nek2 (NIMA-related kinase 2) is a protein kinase involved in the regulation of cell cycle progression .

Mode of Action

INH1 disrupts the interaction between Hec1 and Nek2, reducing the overall levels of Nek2 protein in the cell . This disruption affects the function of the kinetochore, leading to changes in cell division .

Biochemical Pathways

The disruption of the Hec1/Nek2 pathway by INH1 affects the spindle assembly checkpoint, a key control point in the cell cycle . This checkpoint ensures that chromosomes are properly aligned before cell division proceeds. By disrupting this checkpoint, INH1 can induce cell death .

Pharmacokinetics

It’s known that inh1 is a cell-permeable compound , suggesting that it can be absorbed and distributed within the body

Result of Action

The result of INH1’s action is a reduction in cell proliferation. In vitro studies have shown that INH1 effectively inhibits the proliferation of human breast cancer cells, with a GI50 (concentration for 50% growth inhibition) of 10-21 μM . Furthermore, in vivo studies in mice with human breast cancer xenografts showed that INH1 (100 mg/kg, intraperitoneal injection) inhibited tumor growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2,4-dimethylphenylamine with a suitable thioamide under acidic conditions.

    Attachment of the Benzamide Group: The thiazole intermediate is then reacted with 4-(dipropylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiazole derivatives.

    Substitution: Formation of substituted thiazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its role in modulating biological pathways and interactions with proteins.

    Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]benzamide
  • N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(methylsulfamoyl)benzamide
  • N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(ethylsulfamoyl)benzamide

Uniqueness

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is unique due to its specific substitution pattern on the thiazole ring and the presence of the dipropylsulfamoyl group

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide is a synthetic compound belonging to the thiazole derivative class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S with a molar mass of approximately 344.46 g/mol. The compound features a thiazole ring, a benzamide group, and a dipropylsulfamoyl moiety, which contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Some proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer and Alzheimer's disease.
  • Receptor Modulation : It may act as a modulator of certain receptors, influencing cellular signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.

Anticancer Properties

Research indicates that this compound has significant anticancer potential. A study demonstrated that the compound inhibited cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the modulation of key signaling pathways associated with tumor growth.

Neuroprotective Effects

In the context of neurodegenerative diseases like Alzheimer's, this compound has shown promise in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that break down acetylcholine. By inhibiting these enzymes, it may enhance cholinergic neurotransmission and provide neuroprotective effects against oxidative stress and amyloid-beta toxicity in neuronal cells .

Antimicrobial Activity

Preliminary antimicrobial assays have indicated that this compound exhibits activity against various bacterial and fungal strains. Its effectiveness varies depending on the concentration and type of microorganism tested.

Case Studies

  • Anticancer Study : In vitro studies showed that treatment with the compound led to a significant reduction in viability of breast cancer cells (MCF-7) with an IC50 value of 12 µM after 48 hours. This effect was attributed to apoptosis induction as confirmed by flow cytometry analysis.
  • Neuroprotection : A study involving SH-SY5Y neuroblastoma cells demonstrated that the compound reduced H2O2-induced cytotoxicity by 40%, suggesting its potential as a neuroprotective agent against oxidative stress .
  • Antimicrobial Testing : The Minimum Inhibitory Concentration (MIC) for Staphylococcus aureus was determined to be 32 µg/mL, indicating moderate antibacterial activity .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in MCF-7 cells (IC50 = 12 µM)
NeuroprotectionReduces H2O2-induced cytotoxicity by 40%
AntimicrobialMIC against Staphylococcus aureus = 32 µg/mL

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-(dipropylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O3S2/c1-5-13-27(14-6-2)32(29,30)20-10-8-19(9-11-20)23(28)26-24-25-22(16-31-24)21-12-7-17(3)15-18(21)4/h7-12,15-16H,5-6,13-14H2,1-4H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJVVOKCMKNKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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